3-((4-Formylphenyl)sulfonamido)propanoic acid
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Overview
Description
3-((4-Formylphenyl)sulfonamido)propanoic acid is an organic compound with the molecular formula C10H11NO5S It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a sulfonamido group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylphenyl)sulfonamido)propanoic acid typically involves the reaction of 4-formylbenzenesulfonyl chloride with β-alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-Formylphenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-((4-Carboxyphenyl)sulfonamido)propanoic acid.
Reduction: 3-((4-Hydroxyphenyl)sulfonamido)propanoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Formylphenyl)sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamides.
Mechanism of Action
The mechanism of action of 3-((4-Formylphenyl)sulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamido and formyl groups. The sulfonamido group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can affect various molecular pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylphenyl)sulfonamido)propanoic acid:
3-((4-Hydroxyphenyl)sulfonamido)propanoic acid: The hydroxyl group provides different chemical properties, such as increased polarity and hydrogen bonding capability.
3-((4-Aminophenyl)sulfonamido)propanoic acid: The amino group introduces basicity and can participate in different types of chemical reactions compared to the formyl group.
Uniqueness
3-((4-Formylphenyl)sulfonamido)propanoic acid is unique due to the presence of the formyl group, which provides specific reactivity that is not present in its analogs. This allows for unique applications in organic synthesis and potential pharmaceutical development .
Properties
Molecular Formula |
C10H11NO5S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
3-[(4-formylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H11NO5S/c12-7-8-1-3-9(4-2-8)17(15,16)11-6-5-10(13)14/h1-4,7,11H,5-6H2,(H,13,14) |
InChI Key |
WZJNZBAXDZLOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
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